molecular formula C14H8ClNO2S B14636982 1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione CAS No. 53888-06-5

1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione

Cat. No.: B14636982
CAS No.: 53888-06-5
M. Wt: 289.7 g/mol
InChI Key: JHJXYEDNSSCJNA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenethiol and isatin.

    Condensation Reaction: The key step involves the condensation of 4-chlorobenzenethiol with isatin under controlled conditions. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100-120°C) for a defined period (e.g., 4-6 hours) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:

    1-[(4-Bromophenyl)sulfanyl]-1H-indole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    1-[(4-Methylphenyl)sulfanyl]-1H-indole-2,3-dione: Contains a methyl group instead of chlorine, potentially altering its chemical and biological properties.

    1-[(4-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione: The presence of a nitro group may enhance its reactivity and introduce different biological activities.

Properties

CAS No.

53888-06-5

Molecular Formula

C14H8ClNO2S

Molecular Weight

289.7 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanylindole-2,3-dione

InChI

InChI=1S/C14H8ClNO2S/c15-9-5-7-10(8-6-9)19-16-12-4-2-1-3-11(12)13(17)14(16)18/h1-8H

InChI Key

JHJXYEDNSSCJNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2SC3=CC=C(C=C3)Cl

Origin of Product

United States

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